![molecular formula C14H16ClNS B3179455 5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride CAS No. 54903-07-0](/img/structure/B3179455.png)
5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a multicomponent condensation process . This process includes the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The resulting alkenes are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic structure .Molecular Structure Analysis
The molecular structure of “5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride” is characterized by a thieno[3,2-c]pyridine core, which is a bicyclic system containing a sulfur atom . The benzyl group is attached to the 5-position of the thieno[3,2-c]pyridine core.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride” include condensation, Stork alkylation, and cyclotransamination . These reactions lead to the formation of the target bicyclic structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride” include its molecular formula (C14H16ClNS) and molecular weight (265.8 g/mol).Scientific Research Applications
- Application : Researchers have investigated the effects of Ticlopidine on platelet function and its potential role in preventing thrombotic events, such as stroke, myocardial infarction, and peripheral vascular disease .
- Application : A study examined Ticlopidine’s inhibitory effects on blood-borne metastasis using rodent tumors (B16 melanoma, Lewis lung carcinoma, and rat ascites hepatoma). Ticlopidine hydrochloride (5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine) showed promise in reducing metastasis .
- Application : Companies like Mikromol produce reference standards for Ticlopidine Hydrochloride Impurity D. These standards are accredited to ISO 17034 and manufactured under ISO/IEC 17025. They come with extensive Certificates of Analysis, ensuring their reliability and trustworthiness .
Platelet Aggregation Inhibition
Blood-Borne Metastasis Inhibition
Reference Standard Development
Future Directions
The future directions for “5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride” could involve further exploration of its biological activities, given the wide spectrum of biological activity exhibited by similar compounds . Additionally, the development of more efficient synthesis methods could also be a potential area of future research .
Mechanism of Action
Target of Action
The primary target of 5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride is the platelets in the blood . It acts as a platelet aggregation inhibitor , which means it prevents platelets from clumping together and forming blood clots.
Mode of Action
This compound interacts with its targets (the platelets) by inhibiting their ability to aggregate or clump together . This is achieved by blocking the receptors on the platelets that are responsible for initiating the aggregation process .
Biochemical Pathways
The compound affects the blood coagulation pathway . By inhibiting platelet aggregation, it prevents the formation of blood clots, which are a key part of the coagulation process . This can have downstream effects on other processes in the body, such as the circulatory system and the heart’s function.
Result of Action
The primary result of the compound’s action is a significant decrease in the ability of platelets to aggregate . This can lead to a reduction in the formation of blood clots, which can be beneficial in conditions where there is a risk of clot formation, such as in certain cardiovascular diseases .
Action Environment
The action of 5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride is influenced by various environmental factors. For instance, the compound is stored at a temperature of +5°C and shipped at room temperature . It is also soluble in water and ethanol , which can affect its bioavailability and efficacy. The compound’s action can also be influenced by the physiological environment in the body, such as the pH of the blood and the presence of other substances that can interact with it.
properties
IUPAC Name |
5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS.ClH/c1-2-4-12(5-3-1)10-15-8-6-14-13(11-15)7-9-16-14;/h1-5,7,9H,6,8,10-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXKRSKJDSEPQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propan-2-yl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B3179383.png)
![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]benzoic acid;hydrochloride](/img/structure/B3179384.png)
![2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethanamine;dihydrobromide](/img/structure/B3179391.png)
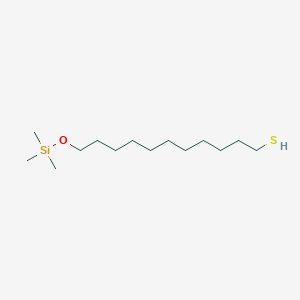
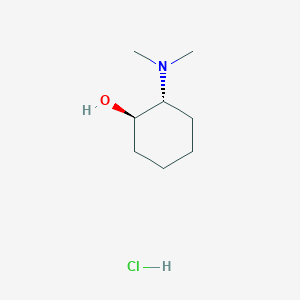
![2-[3-(2,5-Dimethylphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B3179398.png)
![[4-[2-[(4-Chlorobenzoyl)amino]ethyl]phenyl] 4-chlorobenzoate](/img/structure/B3179402.png)

![Bromo[2-(1-piperidinylmethyl)phenyl]magnesium](/img/structure/B3179412.png)
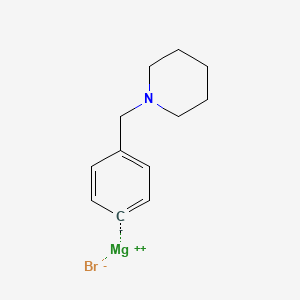
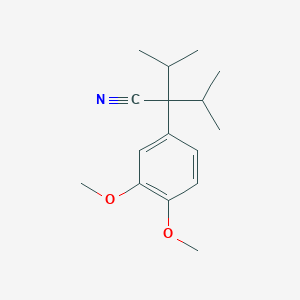
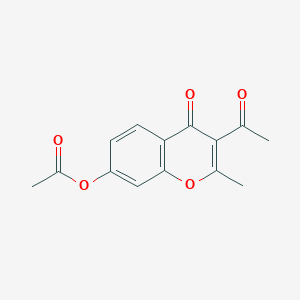

![5-[(3-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride](/img/structure/B3179463.png)